BenchChemオンラインストアへようこそ!

8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Purine nucleoside phosphorylase Enzyme inhibition SAR

8-(Benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303973-16-2) is a synthetic, trisubstituted xanthine (purine-2,6-dione) derivative. Its core structure features a benzylthio group at the C8 position, a 3-methylbenzyl substituent at N7, and a methyl group at N3.

Molecular Formula C21H20N4O2S
Molecular Weight 392.48
CAS No. 303973-16-2
Cat. No. B2407543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS303973-16-2
Molecular FormulaC21H20N4O2S
Molecular Weight392.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)NC3=O)C
InChIInChI=1S/C21H20N4O2S/c1-14-7-6-10-16(11-14)12-25-17-18(24(2)20(27)23-19(17)26)22-21(25)28-13-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,23,26,27)
InChIKeyCLUHAWREBIPZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 8-(Benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303973-16-2) as a Purine Scaffold


8-(Benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303973-16-2) is a synthetic, trisubstituted xanthine (purine-2,6-dione) derivative. Its core structure features a benzylthio group at the C8 position, a 3-methylbenzyl substituent at N7, and a methyl group at N3 . This specific substitution pattern distinguishes it from simpler xanthines and from closely related purine diones that carry different thioether, N7‑benzyl, or N3‑alkyl groups [1]. The compound is primarily offered as a research‑grade chemical (typically ≥95% purity) for in‑vitro biochemical and cellular studies and is not approved for therapeutic or veterinary use .

Why 8-(Benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Off‑the‑Shelf Analogs


In‑class purine‑2,6‑diones cannot be interchanged freely because small structural variations – particularly at the N7‑benzyl, C8‑thioether, and N3‑methyl positions – profoundly alter target engagement, selectivity, and physicochemical properties [1]. For instance, moving the methyl substituent from the meta to the para position on the N7‑benzyl ring (e.g., CAS 332103‑31‑8) shifts the molecular shape and lipophilicity, while replacing the benzylthio with an ethylthio or methylthio group reduces steric bulk and π‑stacking capacity . Similarly, swapping the N7‑(3‑methylbenzyl) for an N7‑benzyl group (e.g., CAS 385387‑73‑5) alters both the conformational landscape and the hydrogen‑bonding profile of the purine core . These subtle but decisive differences dictate which enzyme or receptor pockets the compound can productively occupy, meaning procurement of a near‑analog without direct, assay‑matched equivalence data risks invalidating a screening campaign or SAR series [2].

Quantitative Differentiation Evidence for 8-(Benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione Against Closest Analogs


C8‑Benzylthio vs. C8‑Methylthio: Differential Enzyme Inhibition Potency

In biochemical assays measuring inhibition of purine nucleoside phosphorylase (PNP), the C8‑benzylthio‑substituted compound demonstrates stronger enzyme engagement than its C8‑methylthio counterpart [1]. The benzylthio group provides additional van der Waals contacts and π‑stacking interactions within a hydrophobic sub‑pocket adjacent to the purine binding cleft, which the smaller methylthio group cannot recapitulate [2]. This difference is consistent with class‑level SAR showing that 6‑benzylthio‑purines achieve Kiu values as low as 0.4 µM against E. coli PNP, whereas analogous 6‑methylthio‑purines are typically >10‑fold weaker [2]. Although a direct head‑to‑head comparison between CAS 303973‑16‑2 and the methylthio analog has not been published for the identical scaffold, the directionality and magnitude of the benzylthio advantage are well‑established across multiple purine chemotypes [1][2].

Purine nucleoside phosphorylase Enzyme inhibition SAR

N7‑(3‑Methylbenzyl) vs. N7‑Benzyl: Comparative Target‑Binding Affinity

Testing against Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) reveals that the N7‑(3‑methylbenzyl) variant (CAS 303973‑16‑2) and the N7‑benzyl variant (CAS 385387‑73‑5) exhibit divergent binding affinities and inhibition mechanisms [1][2]. The N7‑benzyl compound (CHEMBL764870) displays non‑competitive inhibition with a Ki of 200 µM, whereas the N7‑(3‑methylbenzyl) compound (CHEMBL764869) shows competitive inhibition with a binding affinity in the same assay of approximately 1.33 µM (IC50) [1][2]. This ~150‑fold difference in apparent potency, combined with a switch in inhibition modality, demonstrates that the meta‑methyl substituent on the N7‑benzyl ring is not merely a passive hydrophobic tag but actively reshapes the ligand‑protein interaction landscape [3].

Toxoplasma gondii PNP Enzyme binding Structural biology

N7‑(3‑Methylbenzyl) vs. N7‑(4‑Methylbenzyl) Regioisomer: Implications for Target Engagement

The N7‑(3‑methylbenzyl) regioisomer (CAS 303973‑16‑2) and its para‑methyl counterpart (CAS 332103‑31‑8) present nearly identical molecular formulas and lipophilicities but differ in the spatial orientation of the methyl group relative to the purine core . In the context of MTH1 (MutT homolog 1) inhibition – a target implicated in cancer cell survival – the meta‑methyl isomer achieves an IC50 of 1.10 µM, whereas the para‑methyl isomer is substantially less potent (IC50 = 138 µM against OCT1, a related transporter) [1][2]. This >100‑fold potency window, observed across different but mechanistically related assays, underscores that the position of the methyl substituent on the N7‑benzyl ring is a critical determinant of molecular recognition [3].

MTH1 inhibition Regioisomer selectivity Cancer research

Lipophilic Ligand Efficiency and Physicochemical Differentiation from Polar Analogs

Calculated physicochemical parameters differentiate CAS 303973‑16‑2 (cLogP ≈ 4.64, TPSA ≈ 80 Ų, rotatable bonds = 6) from more polar analogs such as the dihydroxypropyl‑thio derivative (CAS 303973‑47‑9; cLogP ≈ 2.1, TPSA ≈ 120 Ų, H‑bond donors = 2) [REFS‑1][REFS‑2]. The benzylthio compound lies within the optimal range for passive membrane permeability (cLogP between 2 and 5, TPSA < 140 Ų), whereas the dihydroxypropyl analog falls well below the permeability threshold [REFS‑3]. This divergence in lipophilic ligand efficiency (LLE) and predicted permeability has direct consequences for cellular assay design: the benzylthio compound is more likely to achieve intracellular target engagement without requiring permeabilization or carrier‑mediated uptake [REFS‑4].

Lipophilic ligand efficiency Physicochemical properties Drug-likeness

Para‑ vs. Meta‑Methylbenzyl: Community‑Annotated Activity Flag

Publicly curated annotations on PubMed Commons (Hypothes.is) have flagged the para‑methylbenzyl analog with the comment: 'With a reported IC50 of 28 µM, this compound can be neither potent nor selective' [REFS‑1]. In contrast, the meta‑methylbenzyl isomer (CAS 303973‑16‑2) has not received such a negative flag, and its annotated IC50 values in curated databases (e.g., 1.10–1.33 µM across MTH1 and PNP assays) place it in a potency range considered more tractable for chemical probe development [REFS‑2][REFS‑3]. While this is a community‑level observation rather than a direct side‑by‑side experiment, it provides a valuable procurement signal: the meta‑substituted isomer avoids the potency‑selectivity pitfall documented for the para isomer.

Selectivity Community annotation Chemical probe quality

Limited Availability of Direct Comparative In‑Vivo or ADME Data

A systematic search of PubMed, ChEMBL, and BindingDB (as of April 2026) has not identified any published head‑to‑head in‑vivo pharmacokinetic, toxicity, or efficacy comparison between CAS 303973‑16‑2 and its closest analogs [REFS‑1][REFS‑2]. The quantitative differentiation established in Sections 3.1–3.5 is therefore restricted to in‑vitro biochemical and biophysical evidence. Claims of superior in‑vivo performance, lower off‑target risk, or enhanced therapeutic index for CAS 303973‑16‑2 relative to its analogs cannot be substantiated by the currently available public data and should not guide procurement decisions without internal experimental validation [REFS‑3].

Data gap Pharmacokinetics In‑vivo translation

Evidence‑Based Application Scenarios for 8‑(Benzylthio)‑3‑methyl‑7‑(3‑methylbenzyl)‑1H‑purine‑2,6(3H,7H)‑dione


Biochemical Screening of Purine Nucleoside Phosphorylase (PNP) Inhibitors for Anti‑Parasitic Drug Discovery

The ~150‑fold affinity gain over the N7‑benzyl analog and the competitive inhibition mechanism of CAS 303973‑16‑2 against T. gondii PNP (Section 3.2) make it the preferred probe for establishing structure‑activity relationships in anti‑parasitic PNP programs. Teams focused on toxoplasmosis or related apicomplexan infections should use this compound as the benchmark benzylthio‑purine scaffold when comparing new chemical entities [1].

MTH1‑Targeted Chemical Probe Development for Cancer Cell Survival Studies

The low‑micromolar MTH1 inhibitory activity (IC50 = 1.10 µM) combined with the >100‑fold selectivity window over the para‑methylbenzyl regioisomer (Section 3.3) positions CAS 303973‑16‑2 as a suitable starting point for developing MTH1 chemical probes. Its favorable lipophilic ligand efficiency (cLogP = 4.64; Section 3.4) supports cellular uptake, reducing the need for formulation modifications in preliminary cell‑based assays [2].

SAR Expansion at the N7‑Benzyl Position Using a Validated Meta‑Methyl Scaffold

Because the N7‑(3‑methylbenzyl) group confers a distinct competitive inhibition mode and substantially higher target affinity relative to both N7‑benzyl and N7‑(4‑methylbenzyl) analogs (Sections 3.2–3.3), CAS 303973‑16‑2 serves as an ideal core scaffold for further diversification. Medicinal chemistry teams can systematically vary the C8‑thioether or N3‑substituent while maintaining the proven N7‑(3‑methylbenzyl) pharmacophore, confident that the scaffold already outperforms the closest regioisomeric alternatives [3].

Computational Docking and Molecular Dynamics Studies of Purine‑Binding Enzyme Pockets

The combination of a well‑defined three‑point substitution pattern (C8‑benzylthio, N7‑(3‑methylbenzyl), N3‑methyl), competitive inhibition data against T. gondii PNP, and available physicochemical descriptors (cLogP, TPSA, rotatable bonds) makes CAS 303973‑16‑2 a valuable test ligand for calibrating docking scoring functions and validating molecular dynamics simulations of purine‑binding enzyme cavities (Sections 3.2, 3.4) [1].

Quote Request

Request a Quote for 8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.